methyl 4-(but-3-yn-1-yl)benzoate
Description
Properties
CAS No. |
1491090-43-7 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization of Methyl 4 but 3 Yn 1 Yl Benzoate
Alkyne Functionalization Reactions
The terminal alkyne group is a hub of reactivity, susceptible to a variety of addition and coupling reactions.
Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne of methyl 4-(but-3-yn-1-yl)benzoate is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins alkynes and azides to form 1,2,3-triazoles. sigmaaldrich.combeilstein-journals.org
This reaction is known for its high efficiency, regioselectivity (exclusively yielding the 1,4-disubstituted isomer), and compatibility with a wide array of functional groups, allowing it to proceed under mild, often aqueous, conditions. organic-chemistry.orgbeilstein-journals.orgrsc.org The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole. This transformation is a powerful tool for molecular construction in fields like medicinal chemistry and materials science. nih.govnih.gov
The general mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. beilstein-journals.orgnih.gov Various copper sources can be used, including copper(I) salts like CuI or in situ reduction of copper(II) salts. nih.govnih.gov
Table 1: Overview of CuAAC Reaction with this compound
| Reactant | Catalyst/Conditions | Product | Reference |
|---|
Hydration, Halogenation, and Hydrohalogenation Pathways
The carbon-carbon triple bond can undergo addition reactions with water, halogens, and hydrogen halides.
Hydration : The addition of water across the alkyne can lead to two different products depending on the reaction conditions.
Markovnikov Hydration : In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, water adds across the triple bond according to Markovnikov's rule. khanacademy.orglumenlearning.com For the terminal alkyne in this compound, this initially forms an enol that rapidly tautomerizes to the more stable methyl ketone, yielding methyl 4-(3-oxobutyl)benzoate. lumenlearning.comlibretexts.org
Anti-Markovnikov Hydration : Hydroboration-oxidation provides the anti-Markovnikov addition product. libretexts.orgfiveable.me The reaction of the alkyne with a borane (B79455) reagent (like BH₃ or a dialkylborane), followed by oxidative work-up (typically with hydrogen peroxide and a base), produces an aldehyde. libretexts.orgfiveable.me This would convert this compound to methyl 4-(4-oxobutyl)benzoate.
Halogenation : The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) proceeds across the triple bond. The reaction can be controlled to add one or two equivalents of the halogen. youtube.commasterorganicchemistry.com
Addition of one equivalent of X₂ typically results in an anti-addition, forming a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org
With an excess of the halogen reagent, a second addition occurs, leading to a tetrahaloalkane. masterorganicchemistry.comyoutube.com
Hydrohalogenation : The addition of hydrogen halides (HX, e.g., HBr, HCl) to the terminal alkyne follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. libretexts.org The reaction can proceed a second time, adding to the resulting vinyl halide to form a geminal dihalide, with both halogens on the same carbon.
Cycloaddition Reactions with Diverse Substrates (e.g., [2+2] cycloadditions)
The alkyne functional group can participate in various cycloaddition reactions to construct cyclic structures.
[2+2] Cycloadditions : Terminal alkynes can react with alkenes in the presence of transition metal catalysts to form cyclobutenes. acs.orgorganic-chemistry.org For example, rhodium-catalyzed [2+2] cycloaddition with electron-deficient alkenes proceeds with high regioselectivity. acs.org Similarly, gold(I) complexes can catalyze the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes. organic-chemistry.org Visible light has also been used to mediate [2+2] cycloadditions between terminal alkynes and 1,4-quinones. acs.org
[2+2+2] Cycloadditions : This powerful reaction involves the coupling of three alkyne units (or two alkynes and an alkene) to form substituted benzene (B151609) rings, often catalyzed by transition metals like rhodium or cobalt. nih.gov While trimerization of this compound would lead to a symmetrically substituted benzene, co-cyclotrimerization with other alkynes allows for the construction of complex, highly substituted aromatic systems. nih.gov
[3+2] Cycloadditions : The CuAAC reaction is a prime example of a [3+2] cycloaddition between an alkyne and an azide. libretexts.org
Diels-Alder [4+2] Reaction : While less common for simple alkynes, they can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, reacting with a conjugated diene to form a six-membered ring. libretexts.org
Carbometallation and Hydrometallation Studies
These reactions involve the addition of a metal-carbon or metal-hydride bond across the carbon-carbon triple bond, creating versatile organometallic intermediates.
Carbometallation : This reaction involves the addition of an organometallic reagent across the alkyne. wikipedia.org A well-known example is the zirconium-catalyzed carboalumination, where an organoaluminum reagent adds to the alkyne, creating a vinylalane that can be further functionalized. wikipedia.orgnih.govacs.org This process allows for the stereodefined synthesis of trisubstituted alkenes. acs.org Double carbometallation reactions have also been developed as efficient strategies for building polycyclic structures. rsc.org
Hydrometallation : This involves the addition of a metal-hydride bond.
Hydroboration : As mentioned in the hydration section, hydroboration involves the addition of a B-H bond across the alkyne. This is a key hydrometallation reaction, often catalyzed by transition metals like cobalt or proceeding under metal-free conditions, yielding vinylboronate esters which are highly versatile synthetic intermediates. rsc.orgresearchgate.netacs.org
Hydrostannation : This is the addition of a tin-hydride (Sn-H) bond across the alkyne. It can be achieved using radical conditions or with metal catalysts (e.g., Pd, Ru), providing vinylstannane products that are useful in cross-coupling reactions. acs.org
Oxidative Coupling Reactions for Diyne Formation
Terminal alkynes can be coupled to form conjugated 1,3-diynes, which are important structural motifs in natural products and materials. This is typically achieved through oxidative coupling reactions. researchgate.net
Homocoupling (Glaser-Hay Coupling) : In the presence of a copper catalyst (like CuCl or Cu(OAc)₂) and an oxidant (like O₂), this compound can undergo homocoupling to produce a symmetrical diyne. researchgate.netnih.gov Gold-catalyzed oxidative coupling has also been developed as an alternative. nih.gov
Heterocoupling (Cadiot-Chodkiewicz Coupling) : To form an unsymmetrical diyne, a terminal alkyne can be coupled with a 1-haloalkyne in the presence of a copper(I) salt and a base. More recent methods have utilized gold catalysts for the oxidative cross-coupling of two different terminal alkynes, offering high selectivity without needing one reactant in large excess. acs.org
Ester Group Transformations
The methyl ester group on the benzoate (B1203000) ring provides another site for chemical modification, independent of the alkyne reactivity. libretexts.org
Table 2: Common Transformations of the Ester Group
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Hydrolysis | Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic workup | 4-(But-3-yn-1-yl)benzoic acid | libretexts.org |
| Transesterification | An alcohol (R'-OH) with an acid or base catalyst | Alkyl 4-(but-3-yn-1-yl)benzoate (R'-OOC-Ar) | libretexts.org |
| Aminolysis | Ammonia, primary, or secondary amine (R'₂NH) | 4-(But-3-yn-1-yl)-N,N-dialkylbenzamide | libretexts.org |
| Reduction to Alcohol | Strong reducing agent (e.g., Lithium aluminum hydride, LiAlH₄) | (4-(But-3-yn-1-yl)phenyl)methanol | libretexts.org |
| Reduction to Aldehyde | Milder reducing agent (e.g., Diisobutylaluminum hydride, DIBAL-H) at low temperature | 4-(But-3-yn-1-yl)benzaldehyde | libretexts.org |
| Grignard Reaction | Grignard reagent (R'-MgX), excess | 2-(4-(But-3-yn-1-yl)phenyl)propan-2-ol (after addition of two R' groups, if R' is methyl) | libretexts.org |
Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 4-(but-3-yn-1-yl)benzoic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions (saponification) followed by an acidic workup. For instance, heating the ester under reflux with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) in a co-solvent such as methanol (B129727) effectively cleaves the ester bond. chemspider.com Subsequent acidification with a strong acid, like hydrochloric acid (HCl), protonates the resulting carboxylate salt to yield the carboxylic acid. chemspider.com The rate of this base-catalyzed hydrolysis is dependent on the concentration of the hydroxide ion. oieau.fr
Studies on substituted methyl benzoates have shown that the reaction proceeds via the addition of a hydroxide ion to the carbonyl carbon. oieau.fr The reaction can also be performed under acidic conditions or in high-temperature water, although the latter may require more extreme conditions. psu.edu
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would lead to the formation of ethyl 4-(but-3-yn-1-yl)benzoate and methanol. This equilibrium-driven reaction often requires the removal of the methanol byproduct to achieve high yields of the new ester.
| Reaction | Reagents & Conditions | Product |
| Hydrolysis (Saponification) | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 4-(but-3-yn-1-yl)benzoic acid |
| Transesterification | R'OH, Acid or Base catalyst, Heat | 4-(but-3-yn-1-yl)benzoate ester of R'OH |
Reduction to Alcohol and Subsequent Functionalization
The ester group of this compound can be reduced to a primary alcohol, (4-(but-3-yn-1-yl)phenyl)methanol. This transformation opens pathways to further functionalization.
Reduction: Strong reducing agents are required to reduce an ester to an alcohol. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is the classic reagent for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon, followed by the elimination of the methoxide (B1231860) and a second hydride addition to the intermediate aldehyde. A subsequent aqueous workup is necessary to neutralize the reaction and protonate the resulting alkoxide.
While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, its reactivity can be enhanced. In some cases, using NaBH₄ in a large excess or in higher boiling point solvents can lead to the reduction of esters. beilstein-journals.org For certain substrates, such as γ-oxoesters, NaBH₄ in methanol can surprisingly reduce both the ketone and the ester functionalities. beilstein-journals.org Some reports indicate that the reduction of methyl benzoates with NaBH₄ in methanol can yield the corresponding benzyl (B1604629) alcohol in good yields. sciencemadness.org
Subsequent Functionalization: The resulting primary alcohol, (4-(but-3-yn-1-yl)phenyl)methanol, is a versatile intermediate. It can undergo a variety of transformations, including:
Oxidation: Mild oxidation would convert it back to the aldehyde, while strong oxidation would yield the carboxylic acid.
Conversion to Alkyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol to the corresponding benzyl chloride or bromide.
Etherification: The alcohol can be converted to its corresponding alkoxide with a strong base and then reacted with an alkyl halide to form an ether (Williamson ether synthesis).
| Reaction | Reagents & Conditions | Product |
| Ester Reduction | 1. LiAlH₄, THF2. H₂O workup | (4-(but-3-yn-1-yl)phenyl)methanol |
| Alcohol to Alkyl Halide | SOCl₂ or PBr₃ | 1-(chloromethyl)-4-(but-3-yn-1-yl)benzene or 1-(bromomethyl)-4-(but-3-yn-1-yl)benzene |
| Ether Formation | 1. NaH2. R-X | 1-((alkoxy)methyl)-4-(but-3-yn-1-yl)benzene |
Aromatic Ring Functionalization
The benzene ring of this compound can also be functionalized, although the existing substituents influence the regioselectivity and reactivity.
Electrophilic Aromatic Substitution: Limitations and Potentials
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com However, the substituents on the ring of this compound present competing effects.
The Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group and therefore a deactivator of the aromatic ring towards electrophilic attack. quizlet.com It directs incoming electrophiles to the meta position relative to the ester.
The Alkyl Group (-CH₂CH₂C≡CH): This group is a weak electron-donating group and thus an activator, directing incoming electrophiles to the ortho and para positions.
Directed Metalation Strategies for Ortho-Functionalization
Directed ortho-metalation (DoM) is a powerful strategy to overcome the regioselectivity issues of classical EAS and functionalize the position ortho to a directing metalation group (DMG). wikipedia.org While an ester group itself is not a strong DMG, it can be utilized in DoM. The general principle involves the deprotonation of the ortho position by a strong base, typically an organolithium reagent, facilitated by coordination of the lithium to the heteroatom of the DMG. wikipedia.org
For benzoate esters, direct ortho-lithiation can be challenging. However, related functional groups are excellent DMGs. For instance, the ester could be converted to a tertiary amide (e.g., a -CON(Et)₂) which is a potent DMG. researchgate.net The amide would direct lithiation to the ortho position, and the resulting aryllithium species can be trapped with various electrophiles. Subsequently, the amide can be hydrolyzed back to a carboxylic acid or converted to other functional groups.
Alternatively, some methods allow for the direct ortho-metalation of benzoates, for instance, using lithium diisopropylamide (LDA) with neopentyl benzoates. acs.org This approach could potentially be adapted for this compound, allowing for the introduction of a wide range of functional groups at the position ortho to the ester, a position not easily accessible by classical EAS.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly efficient in synthesizing complex molecules. nih.gov The terminal alkyne in this compound makes it an excellent substrate for several MCRs.
One of the most prominent MCRs for terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." In this reaction, the terminal alkyne of this compound would react with an organic azide (R-N₃) in the presence of a copper(I) catalyst to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yields, mild reaction conditions, and broad functional group tolerance. rsc.org
Another important class of MCRs is the A³ coupling , which involves the reaction of an aldehyde, an amine, and a terminal alkyne to produce a propargylamine. In this case, this compound would provide the alkyne component.
Furthermore, the terminal alkyne can participate in Sonogashira coupling reactions , which, while typically a two-component cross-coupling, can be integrated into one-pot, multi-component sequences. wikipedia.orglibretexts.orgorganic-chemistry.org For example, this compound could be coupled with an aryl or vinyl halide in the presence of palladium and copper catalysts. A failed attempt at a similar Sonogashira coupling highlights the importance of inert atmosphere and catalyst purity. researchgate.net
| Reaction Type | Reactants | Typical Product |
| CuAAC (Click Chemistry) | This compound, Organic Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |
| A³ Coupling | This compound, Aldehyde (R'-CHO), Amine (R''₂NH) | Propargylamine |
| Sonogashira Coupling | This compound, Aryl/Vinyl Halide (R'''-X), Pd/Cu catalysts, Base | Disubstituted Alkyne |
Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 4 but 3 Yn 1 Yl Benzoate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of methyl 4-(but-3-yn-1-yl)benzoate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.
In the analysis of this compound derivatives, specific chemical shifts in the ¹H NMR spectrum are indicative of the various protons present. For instance, the aromatic protons on the benzoate (B1203000) ring typically appear as multiplets in the downfield region of the spectrum. The protons of the methyl ester group exhibit a characteristic singlet, while the protons of the butynyl chain give rise to signals at specific chemical shifts, which can be influenced by neighboring functional groups.
Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group, the carbons of the aromatic ring, and the sp-hybridized carbons of the alkyne are all readily identifiable by their characteristic chemical shifts.
For example, in the synthesis of various methyl benzoate derivatives, NMR spectroscopy is crucial for confirming the identity of the products. The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure. rsc.orgrsc.org
Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for Methyl Benzoate Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl benzoate | 8.02-7.97 (m, 2H), 7.47 (d, J=7.4 Hz, 1H), 7.39-7.32 (m, 2H), 3.83 (s, 3H) | 166.7, 132.6, 130.4, 129.4, 128.8, 128.1, 51.7 |
| Methyl 4-chlorobenzoate | 7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) | 166.1, 139.3, 130.9, 128.6, 52.1 |
| Methyl 4-bromobenzoate | 7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H), 3.87 (s, 3H) | 165.7, 131.9, 131.1, 130.6, 128.5, 127.5, 51.2 |
| Methyl 4-methylbenzoate | 7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) | 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 |
| Methyl 4-nitrobenzoate | 8.26-8.13 (m, 4H), 3.94 (s, 3H) | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 |
Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov This technique is particularly valuable in the study of this compound and its derivatives for confirming the identity of newly synthesized compounds and for monitoring the progress of reactions.
HRMS provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its molecular formula. This is a critical step in the characterization of novel compounds. In reaction monitoring, HRMS can be used to track the disappearance of starting materials and the appearance of products over time, providing valuable kinetic information.
For instance, in the synthesis of a derivative of this compound, HRMS can be used to confirm the molecular weight of the final product, providing strong evidence for its successful formation. mdpi.com The high accuracy of the mass measurement helps to distinguish between compounds with very similar molecular weights. nih.gov
Interactive Data Table: HRMS Data for a Representative Methyl Benzoate Derivative
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Monoisotopic Mass (Da) |
| Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate | C₁₃H₁₄O₃ | 218.0943 | 218.094294304 |
Data sourced from PubChem. nih.gov
Infrared and Raman Spectroscopy for Functional Group Analysis and Mechanistic Insights
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. In the context of this compound, these techniques are used to identify key structural features and can offer insights into reaction mechanisms.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the alkyne C≡C and C-H stretches, the ester C=O stretch, and the aromatic C=C stretches. rsc.org The positions of these bands can be influenced by the molecular environment, providing subtle clues about the structure.
Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, making it a good complementary technique to IR. For example, the C≡C stretch of the alkyne is often strong in the Raman spectrum.
In mechanistic studies, changes in the vibrational spectra can be used to follow the course of a reaction. For example, the disappearance of the alkyne stretch and the appearance of new bands could indicate that the alkyne has undergone a reaction.
Interactive Data Table: Key IR Absorption Frequencies for Methyl Benzoate Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Alkyne C≡C Stretch | 2100-2260 (weak to medium) |
| Alkyne C-H Stretch | ~3300 (strong, sharp) |
| Ester C=O Stretch | 1735-1750 |
| Aromatic C=C Stretch | 1400-1600 |
| C-O Stretch | 1000-1300 |
This table presents typical ranges for the indicated functional groups.
X-ray Crystallography of Solid-State Derivatives for Precise Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov For derivatives of this compound that can be crystallized, this method provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
The structural information obtained from X-ray crystallography is invaluable for understanding the conformation of the molecule and how it packs in the solid state. This can provide insights into its physical properties and reactivity. For instance, the crystal structure of a dimolybdenum complex with methyl benzoate ligands revealed details about the metal-metal quadruple bond. nih.gov
Interactive Data Table: Crystallographic Data for a Methyl Benzoate Derivative
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Methyl 4-methylbenzoate | Monoclinic | P2₁/c | 5.9134(11) | 7.6048(14) | 17.484(3) | 90 | 97.783(4) | 90 |
Data sourced from a 2008 publication in Acta Crystallographica Section E. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating, identifying, and purifying compounds in a mixture. In the research of this compound and its derivatives, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used.
TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. youtube.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the separation of starting materials, products, and byproducts can be visualized.
HPLC is a more powerful technique that provides high-resolution separation and can be used for both analytical and preparative purposes. sielc.comresearchgate.netresearchgate.net In an analytical setting, HPLC is used to determine the purity of a sample with high accuracy. For preparative applications, HPLC can be used to isolate a specific compound from a complex mixture in high purity. mdpi.com
The choice of the chromatographic method, including the stationary phase and the mobile phase, is crucial for achieving good separation. For example, a reverse-phase HPLC method is often used for the analysis of moderately polar organic compounds like methyl benzoate derivatives. sielc.comresearchgate.net
Interactive Data Table: Chromatographic Conditions for the Analysis of a Methyl Benzoate Derivative
| Technique | Stationary Phase | Mobile Phase | Detection |
| RP-HPLC | C18 column | Acetonitrile/Water with formic or phosphoric acid | UV-Vis |
| TLC | Silica gel | Ethyl acetate/Hexane | UV light or chemical stain |
These are general conditions and may be optimized for specific applications.
Computational and Theoretical Investigations of Methyl 4 but 3 Yn 1 Yl Benzoate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. From the electronic structure, a wide range of properties and reactivity parameters can be derived. For methyl 4-(but-3-yn-1-yl)benzoate, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.
Detailed DFT studies on substituted benzoates have demonstrated the utility of this approach. For instance, investigations into similar molecules often involve the B3LYP functional with a basis set like 6-311++G(2d, 2p) to optimize the ground state geometry and calculate various electronic properties. tcsedsystem.edu
Key electronic parameters that can be calculated for this compound include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining a molecule's electronic behavior. The HOMO energy is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygen and the alkyne region would be expected to show negative potential. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and delocalization within the molecule. It can quantify the interactions between filled and empty orbitals, giving insight into conjugation and hyperconjugation effects that influence the molecule's stability and reactivity. tcsedsystem.edu
While specific DFT data for this compound is not extensively published, the principles from studies on other benzoate (B1203000) derivatives can be applied to predict its electronic characteristics.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, exploring its conformational landscape.
For a molecule like this compound, the key flexible points are the rotations around the single bonds in the butynyl chain and the bond connecting it to the benzene (B151609) ring.
Conformational Search: Computational methods can systematically or randomly rotate the flexible bonds to generate a large number of possible conformations. The energy of each conformation is then calculated to identify the low-energy, and therefore more populated, structures. Studies on similar molecules, such as methyl 4-(piperidin-1-ylcarbonyl)benzoate, have used X-ray crystallography and computational methods to determine preferred conformations. researchgate.net
Molecular Dynamics Simulations: MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities over time. This allows for the exploration of conformational changes and the study of how the molecule behaves in different environments, such as in a solvent. Extensive MD simulations have been used to investigate conformational changes in complex biomolecules, and similar, though less extensive, simulations can be applied to smaller organic molecules. mdpi.com
These studies can reveal the most likely shapes the molecule will adopt, which is crucial for understanding its reactivity and how it might interact with other molecules or materials.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. epstem.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions has been shown to be in good agreement with experimental values for a variety of organic molecules. rsc.orgwisc.educhemicalbook.com
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the conjugated systems within the molecule. tcsedsystem.eduresearchgate.net
Below is a hypothetical table of predicted spectroscopic data for this compound, based on the types of results obtained for similar compounds.
| Spectroscopic Parameter | Predicted Value Range | Associated Functional Group |
| ¹H NMR (δ, ppm) | 7.2 - 8.1 | Aromatic Protons |
| 3.8 - 4.0 | Methyl Ester Protons | |
| 2.5 - 3.0 | Methylene Protons (adjacent to ring) | |
| 2.0 - 2.5 | Methylene Protons (adjacent to alkyne) | |
| 1.9 - 2.2 | Alkyne Proton | |
| ¹³C NMR (δ, ppm) | 165 - 170 | Carbonyl Carbon |
| 125 - 145 | Aromatic Carbons | |
| 68 - 84 | Alkyne Carbons | |
| 50 - 55 | Methyl Ester Carbon | |
| 20 - 35 | Methylene Carbons | |
| IR (cm⁻¹) | ~3300 | ≡C-H stretch |
| ~2120 | C≡C stretch | |
| ~1720 | C=O stretch | |
| ~1280, ~1100 | C-O stretch |
Elucidation of Reaction Transition States and Energy Profiles for Synthetic Transformations
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a way to map out the energy landscape of a reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states.
For synthetic transformations involving this compound, such as additions to the alkyne or modifications of the ester group, computational methods can:
Locate Transition States: Algorithms have been developed to automatically find the saddle points on the potential energy surface that correspond to transition states. nih.gov
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate. DFT calculations can provide reasonable estimates of these energy barriers. nih.gov
Visualize Reaction Pathways: By calculating the intrinsic reaction coordinate (IRC), the path from the transition state to the reactants and products can be visualized, providing a clear picture of the atomic motions involved in the reaction.
These calculations can help to explain observed product distributions, predict the feasibility of new reactions, and guide the design of catalysts to improve reaction efficiency.
Quantitative Structure-Activity Relationship (QSAR) Studies (Applicability to Chemical Properties and Reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological activity. While often used in drug discovery, QSAR can also be applied to predict the chemical properties and reactivity of compounds like this compound. nih.govmdpi.com
For a series of substituted benzoates, a QSAR model could be developed to predict properties such as:
Reactivity in a specific reaction: By correlating structural descriptors with experimentally determined reaction rates or yields, a model could predict the reactivity of new, untested benzoate derivatives.
Physical properties: Properties like boiling point, solubility, or retention time in chromatography can be modeled using QSAR.
The development of a QSAR model involves several steps:
Data Set Assembly: A set of compounds with known properties or activities is required.
Descriptor Calculation: A wide range of numerical descriptors representing the structural, electronic, and physicochemical properties of the molecules are calculated. These can include parameters like logP (hydrophobicity), molecular weight, and various quantum chemical descriptors derived from DFT calculations. nih.gov
Model Building: Statistical methods such as multiple linear regression or partial least squares are used to build a mathematical equation that relates the descriptors to the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
For this compound, a QSAR study could place it within a larger context of related compounds, allowing for the prediction of its behavior based on the established model. For example, a 3D-QSAR model could indicate how the introduction of different substituent groups might influence its fungicidal activity. rsc.org
Applications in Advanced Materials Science and Synthetic Strategy Development
Methyl 4-(but-3-yn-1-yl)benzoate as a Monomer in Polymer Chemistry
The presence of a terminal alkyne group makes this compound a prime candidate for the synthesis of advanced polymers. Alkynes are valuable monomers for creating polymers with unique structures and functions. mdpi.com
This compound can serve as a monomer in various alkyne polymerization reactions, including cyclic and linear polymerization, to produce functional polymers. youtube.com For instance, the cyclic polymerization of alkynes, often catalyzed by transition metals, can yield substituted aromatic structures like 1,3,5-trimethylbenzene from propyne, suggesting that this compound could be used to create highly functionalized, rigid aromatic polymer networks. youtube.com
Furthermore, alkyne-based polymerizations are increasingly utilizing metal-free catalytic systems to avoid contamination of the final polymer, which is crucial for applications in biology and optoelectronics. mdpi.com The ester functionality on the benzene (B151609) ring of this compound would be carried into the resulting polymer, providing a site for post-polymerization modification or influencing the polymer's bulk properties such as solubility and thermal stability.
The terminal alkyne of this compound makes it a suitable component for high-performance thermosetting resins. Alkyne-functionalized monomers are used to generate highly cross-linked networks, often through thiol-yne "click" chemistry. nih.govacs.org This type of cross-linking is advantageous because it is more tolerant of oxygen than traditional free-radical polymerizations. nih.gov
By incorporating this compound into a resin formulation with multifunctional thiols, a rigid, cross-linked polyester (B1180765) network could be formed upon initiation, typically with UV light. nih.govacs.org Such materials are sought after for their mechanical properties and stability. The reactivity of alkyne esters in polyaddition reactions with amines to form vinylogous urethane (B1682113) vitrimers also presents a pathway for creating defect-free, reprocessable thermosets. acs.org
| Polymerization Type | Potential Catalyst/Initiator | Resulting Structure | Key Features |
| Cyclic Polymerization | Red Hot Iron Tube (873 K) youtube.com | Substituted Benzene Rings youtube.com | High rigidity, aromatic backbone. |
| Thiol-Yne Cross-linking | UV Light, Photoinitiator nih.govacs.org | Cross-linked Polyester Network nih.gov | Oxygen tolerant, rapid curing. nih.gov |
| Polyaddition with Amines | None (thermal) acs.org | Vinylogous Urethane Network acs.org | Water-free formulation, reprocessable (vitrimer). acs.org |
Role in Supramolecular Chemistry and Self-Assembly Systems
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. The distinct chemical functionalities of this compound allow it to act as a linker or building block in such systems.
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. nih.govmdpi.comnih.gov The properties of these materials, such as pore size and functionality, are dictated by the geometry and chemical nature of the linkers. rsc.orgarxiv.org
This compound, or more commonly its corresponding carboxylic acid derivative, 4-(but-3-yn-1-yl)benzoic acid, is an ideal candidate for a linker. The carboxylate group can coordinate with metal centers, while the terminal alkyne can serve as a secondary functional site for post-synthetic modification or to influence the framework's electronic properties. The use of mixed-linker strategies allows for the precise tuning of MOF structures and functions. escholarship.org Linkers containing alkyne groups are valuable in the construction of coordination polymers. google.comgoogle.com The structural rigidity and defined length of linkers like those derived from this compound are crucial for creating predictable and stable frameworks. nih.gov
| Framework Type | Key Components | Role of Alkynyl Benzoate (B1203000) Linker | Potential Applications |
| Metal-Organic Framework (MOF) | Metal Ions/Clusters, Organic Linkers nih.gov | Provides structural connection and porosity; alkyne group for post-synthetic modification. rsc.orgekb.eg | Gas storage, separation, catalysis. nih.govescholarship.org |
| Coordination Polymer (CP) | Metal Ions, Multidentate Ligands mdpi.comsemanticscholar.org | Connects metal centers to form 1D, 2D, or 3D networks. mdpi.comnih.gov | Catalysis, sensing, photoluminescence. mdpi.comnih.gov |
The behavior of molecules in supramolecular assemblies is governed by a range of non-covalent interactions, including hydrogen bonding and π-π stacking. Derivatives of this compound can participate in these interactions to form ordered structures. For example, the aromatic ring of the benzoate group can engage in π-π stacking with other aromatic systems.
Studies on similar molecules, such as benzoic acid and other benzoate derivatives, show that they readily form intermolecular hydrogen bonds, which can lead to self-assembly into complex structures. semanticscholar.org The interaction of benzoic acid versus benzoate with interfaces is pH-dependent, with the protonated acid form penetrating deeper into model membranes. nih.gov This highlights how subtle changes to the carboxyl group can dramatically alter intermolecular interactions. In derivatives of this compound where the ester is hydrolyzed to a carboxylic acid, strong hydrogen-bonded dimers are expected to form. Furthermore, the introduction of other functional groups, such as hydroxyls, can lead to the formation of intramolecular hydrogen bonds, which in turn influence the molecule's geometry and electronic structure. mdpi.com
Precursor for Advanced Organic Synthesis and Complex Molecule Construction
The dual functionality of this compound makes it a versatile starting material for the synthesis of more complex molecules. Both the terminal alkyne and the methyl ester group can be selectively transformed through a wide array of chemical reactions.
The terminal alkyne is particularly valuable, as it can undergo oxidative cleavage with reagents like ozone or potassium permanganate (B83412) to yield a carboxylic acid, effectively shortening the alkyl chain. masterorganicchemistry.com It can also participate in various coupling reactions (e.g., Sonogashira, Glaser) to form carbon-carbon bonds, and cycloaddition reactions to build new ring systems. The ester group can be readily hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, providing numerous pathways for diversification. organic-chemistry.org For example, a one-pot tandem reaction involving the reduction of an ester to an aldehyde, followed by an Ohira-Bestmann reaction, can convert the ester group directly into an alkyne, offering a route to molecules with multiple alkyne functionalities. orgsyn.org This synthetic versatility allows for the strategic construction of complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis of Natural Product Analogs and Complex Scaffolds
The unique structure of this compound makes it an invaluable starting material for the synthesis of complex molecular scaffolds and analogs of natural products. The terminal alkyne serves as a handle for carbon-carbon bond formation, enabling the extension and elaboration of the molecular framework.
One of the primary methods for utilizing this compound is through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the coupling of terminal alkynes with aryl or vinyl halides. For instance, this compound can be coupled with various functionalized (hetero)aryl halides to construct more intricate structures. This strategy is frequently employed in the synthesis of pharmacologically active compounds and complex organic materials. researchgate.net A plausible synthetic route to this compound itself involves the Sonogashira coupling of methyl 4-iodobenzoate (B1621894) with 3-butyn-1-ol, followed by further functional group manipulation. nih.govacs.org
The indole (B1671886) nucleus, a common motif in bioactive natural products and pharmaceuticals, can be assembled using methodologies where alkyne-containing substrates are key. acs.org While not a direct example, the principles of intramolecular cyclization of alkyne-tethered systems to form heterocyclic scaffolds are applicable. The butynyl chain in this compound provides the necessary flexibility and reactivity for such transformations, opening pathways to novel heterocyclic compounds that are analogs of natural products.
Furthermore, the terminal alkyne can be used in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. These reactions are instrumental in creating diverse libraries of compounds for drug discovery and materials science. The 1,4-benzodiazepine (B1214927) scaffold, a privileged structure in medicinal chemistry, is often synthesized using multicomponent reactions where a terminal alkyne could be a key reactant.
| Reaction Type | Reagents/Catalysts | Application in Scaffolding |
| Sonogashira Coupling | Palladium catalyst, Copper(I) iodide, Base | C-C bond formation, synthesis of complex aryl-alkyne structures. |
| Intramolecular Cyclization | Base or Transition Metal Catalyst | Formation of heterocyclic rings, such as indole or quinoline (B57606) analogs. |
| Multicomponent Reactions | Various (e.g., Ugi, A3 coupling) | Rapid assembly of complex molecules from simple starting materials. |
Development of Fluorescent Probes and Chemical Sensors
The development of small-molecule fluorescent probes for detecting specific analytes or changes in the cellular environment is a rapidly growing field. The design of these probes often relies on the strategic combination of a fluorophore (the light-emitting part) with a recognition unit that interacts with the target. This compound can serve as a key component in the synthesis of such probes.
The benzothiazole (B30560) core is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent probes. researchgate.netnih.gov By modifying the benzothiazole structure, for example, by introducing groups that can react with analytes, researchers can create probes for various applications, including the detection of protein aggregates in neurodegenerative diseases. nih.gov The terminal alkyne of this compound can be used to attach this molecule to a benzothiazole derivative or another fluorophore system via click chemistry.
Another strategy in probe design involves creating molecules that are sensitive to their environment, such as viscosity. Certain fluorescent probes, known as molecular rotors, exhibit fluorescence that is dependent on the rotational freedom of parts of the molecule. By incorporating a rotatable bond, such as the one in the phenyl ring of some quinoxaline (B1680401) derivatives, probes can be designed to show increased fluorescence in more viscous environments. nih.gov The butynyl group of this compound could be used to link a fluorophore to a unit that modulates its photophysical properties in response to environmental changes.
The general principle of designing fluorescent probes often involves a protection-deprotection strategy, where the fluorescence is "turned on" or "off" by a chemical reaction with the analyte. The alkyne group can be a participant in such reactions or can be used as a stable linker to connect the recognition and signaling parts of the probe.
| Probe Design Strategy | Role of this compound | Example Application |
| Fluorophore Conjugation | Linker to attach a recognition element to a fluorophore (e.g., benzothiazole). | Detection of specific biomolecules or ions. |
| Environmental Sensing | Component of a molecular rotor to create viscosity-sensitive probes. | Imaging cellular viscosity. |
| Reaction-Based Sensing | The alkyne can be part of a reactive group for analyte detection. | Detection of specific chemical species. |
Bio-Conjugation Methodologies and Scaffolds (Focus on chemical synthesis and design)
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. This technique is fundamental to many areas of biotechnology and medicine, including the development of antibody-drug conjugates (ADCs) and diagnostic tools. The terminal alkyne in this compound makes it an ideal candidate for use in bioconjugation reactions.
The most prominent bioconjugation reaction involving terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it suitable for modifying biological molecules. This compound can be used as a linker molecule; for example, it can be attached to a drug or a fluorescent dye, and the terminal alkyne can then be used to "click" it onto a biomolecule that has been functionalized with an azide (B81097) group.
Another bioorthogonal reaction is the Glaser-Hay coupling, which joins two terminal alkynes to form a diyne. This reaction can be used to link two alkyne-containing molecules together under physiological conditions. nih.gov For instance, a protein modified to contain an alkyne-bearing unnatural amino acid could be coupled to a molecule like this compound that has been functionalized with a payload. nih.gov
The design of scaffolds for bioconjugation requires careful consideration of the linker's properties, such as its length, rigidity, and solubility. The butynylphenyl group in this compound provides a semi-rigid spacer that can be advantageous in positioning the conjugated molecule correctly with respect to the biomolecule. The ester group can be hydrolyzed to a carboxylic acid, providing another point for attachment or for improving water solubility.
| Bioconjugation Method | Reactive Group | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | High efficiency, specificity, and biocompatibility. |
| Glaser-Hay Coupling | Two Terminal Alkynes | Forms a stable, conjugated diyne linkage. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | Copper-free click chemistry, useful for live-cell applications. |
Future Directions and Emerging Research Avenues in Alkynyl Benzoate Chemistry
Development of Novel Catalytic Systems for Highly Selective Transformations
The terminal alkyne and the benzoate (B1203000) ester functionalities in methyl 4-(but-3-yn-1-yl)benzoate offer two reactive sites that can be targeted with high selectivity using modern catalytic systems. Future research is poised to develop novel catalysts that can achieve unprecedented levels of chemo-, regio-, and stereoselectivity in the transformation of this and related molecules.
Recent advancements in transition-metal catalysis offer a glimpse into the potential for highly selective transformations of terminal alkynes. For instance, rhodium-catalyzed hydrothiolation of alkynes with both aromatic and aliphatic thiols has been shown to produce branched alkyl vinyl sulfides with excellent regioselectivity. researchgate.netrsc.org Applying such a system to this compound could lead to the synthesis of novel sulfur-containing benzoate derivatives with potential applications in materials science and pharmaceuticals. Similarly, rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes presents a method to generate either (E)- or (Z)-configured alkenyl iodides, which are versatile intermediates for further cross-coupling reactions. youtube.com
Gold-catalyzed reactions have also emerged as powerful tools for alkyne functionalization. Gold catalysts can activate the alkyne bond towards nucleophilic attack, enabling a variety of cyclization reactions. researchgate.netthalesnano.commdpi.com For instance, the intramolecular cyclization of alkynoic acids to lactones has been studied computationally, revealing the mechanistic details of 5-exo-dig and 6-endo-dig pathways. nih.gov While this compound does not possess an internal nucleophile for such cyclizations, co-reactions with external nucleophiles in the presence of a gold catalyst could lead to complex heterocyclic structures.
Furthermore, copper-catalyzed hydroamination reactions represent a direct approach to synthesizing enamines and amines from alkynes. nih.gov The development of copper-based catalytic systems that can selectively perform hydroamination on the terminal alkyne of this compound without affecting the ester group would provide a direct route to valuable amino-functionalized building blocks. The table below summarizes some of the potential catalytic transformations applicable to this compound.
| Catalytic Transformation | Catalyst System (Example) | Potential Product from this compound |
| Hydrothiolation | Tp*Rh(PPh₃)₂ | Methyl 4-(4-(alkylthio)but-1-en-1-yl)benzoate |
| Hydroiodination | Rhodium-based catalysts | Methyl 4-(4-iodobut-1-en-1-yl)benzoate |
| Hydroamination | Copper-based catalysts | Methyl 4-(4-aminobut-1-en-1-yl)benzoate |
| Cyclization (with nucleophile) | Gold-based catalysts | Various heterocyclic benzoate derivatives |
| Hydroboration | Group 4 Metal Complexes | Methyl 4-(4-(boronic ester)but-1-en-1-yl)benzoate |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and functionalization of fine chemicals like this compound are increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer improved reaction control, enhanced safety, and the potential for high-throughput screening and optimization.
The Sonogashira coupling, a key reaction for the synthesis of aryl alkynes such as the precursor to this compound, has been successfully adapted to flow chemistry setups. nih.govresearchgate.net For example, a continuous-flow Sonogashira coupling has been demonstrated using a heterogeneous palladium-copper dual reactor system. nih.gov In such a setup, a solution of methyl 4-iodobenzoate (B1621894) and but-3-yn-1-ol could be passed through a heated reactor containing the immobilized catalyst to produce the precursor to the target molecule continuously. The use of packed-bed reactors with immobilized catalysts, such as the H-Cube® continuous-flow reactor, further facilitates catalyst handling and recycling. thalesnano.com
Automated synthesis platforms can streamline the optimization of reaction conditions and the synthesis of compound libraries. nih.gov These platforms can automatically vary parameters such as temperature, pressure, reagent concentration, and catalyst loading to rapidly identify the optimal conditions for a given transformation. researchgate.net For the functionalization of this compound, an automated platform could be employed to screen a variety of catalysts and reaction conditions for transformations like hydroamination or hydroboration, significantly accelerating the discovery of new derivatives.
The benefits of integrating the synthesis of this compound and its derivatives into such platforms are summarized in the table below.
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced heat and mass transfer, improved safety for exothermic reactions, potential for higher yields and purity, ease of scale-up. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis of derivatives, reduced manual labor and human error. |
| Immobilized Catalysts | Simplified catalyst separation and recycling, reduced metal contamination of the product, potential for continuous long-term production. |
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a molecule like this compound, this involves exploring the use of sustainable starting materials, developing energy-efficient processes, and minimizing waste generation.
Key metrics used to evaluate the "greenness" of a chemical process include the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the final product. rsc.orgillinois.edunih.gov The goal is to minimize these values. For the synthesis of this compound, which would typically involve a Sonogashira coupling, a significant contributor to the PMI is the solvent used for the reaction and workup.
Research into greener Sonogashira reactions has focused on using more environmentally benign solvents, such as water, or reducing the amount of solvent required. nih.gov The use of recyclable catalysts is another key aspect of sustainable synthesis. mdpi.commdpi.com For instance, palladium catalysts immobilized on solid supports like MCM-41 or encapsulated in polymers (e.g., Pd EnCat™) have been shown to be effective and recyclable in cross-coupling reactions. aau.dkresearchgate.netdntb.gov.ua
Biocatalysis offers a highly sustainable alternative for certain transformations. While the direct enzymatic synthesis of the C-C bond in this compound is challenging, the esterification step to form the methyl benzoate moiety could potentially be achieved using lipases. This would avoid the use of harsh acid catalysts and organic solvents.
The following table outlines potential green chemistry approaches for the synthesis and transformation of this compound.
| Green Chemistry Approach | Application to this compound |
| Use of Greener Solvents | Performing the Sonogashira coupling in water or a bio-based solvent to reduce environmental impact. |
| Recyclable Catalysts | Employing immobilized or encapsulated palladium catalysts for the Sonogashira coupling to allow for catalyst reuse and minimize metal waste. mdpi.comnih.govmdpi.comaau.dkresearchgate.net |
| Energy Efficiency | Utilizing flow chemistry to improve heat transfer and reduce energy consumption. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. |
| Biocatalysis | Using enzymes, such as lipases, for the esterification step to create the benzoate functionality under mild conditions. |
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The unique structure of this compound, with its rigid aromatic ring and reactive alkyne terminus, makes it an attractive building block for interdisciplinary research, particularly at the interface of organic chemistry, materials science, and computational chemistry.
In materials science , the terminal alkyne group can participate in polymerization reactions to create novel functional polymers. mdpi.commdpi.com For example, poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers with interesting photophysical properties that have applications in organic electronics. researchgate.net this compound could serve as a monomer or a comonomer in the synthesis of PAEs, where the benzoate group could be used to tune the solubility and electronic properties of the resulting polymer. The alkyne can also be used for "click" reactions to functionalize surfaces or other polymers. researchgate.net
Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. dntb.gov.uaresearchgate.net DFT calculations can be used to predict the molecule's geometry, frontier molecular orbital energies (HOMO and LUMO), and spectroscopic properties. organic-chemistry.org Such studies can provide insights into the effects of substituents on the electronic properties of the phenylacetylene (B144264) core, which is crucial for designing molecules with specific optical or electronic characteristics. Furthermore, computational studies can elucidate reaction mechanisms, such as those of gold-catalyzed cyclization reactions, helping to rationalize experimental observations and guide the design of new catalysts and reactions. nih.gov
The synergy between these fields is highlighted in the table below.
| Discipline | Contribution to the Study of this compound |
| Materials Science | Utilization as a monomer for the synthesis of functional polymers (e.g., poly(aryleneethynylene)s) with tunable properties for applications in organic electronics and photonics. researchgate.netmdpi.commdpi.com |
| Computational Chemistry | Prediction of electronic and spectroscopic properties, elucidation of reaction mechanisms, and rational design of new derivatives and catalysts. nih.govdntb.gov.uaresearchgate.netorganic-chemistry.org |
| Organic Chemistry | Development of novel synthetic routes and transformations to create a diverse range of functionalized building blocks based on the this compound scaffold. |
Q & A
Q. Q1. What are the optimal synthetic routes for methyl 4-(but-3-yn-1-yl)benzoate, and how can reaction yields be maximized?
A1. Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) using methyl 4-bromobenzoate and but-3-yn-1-ol derivatives. Key parameters include:
- Catalysts : PdCl₂ with triphenylphosphine (PPh₃) enhances coupling efficiency .
- Solvents : Polar aprotic solvents like DMF or dichloromethane (DCM) improve solubility and reaction kinetics .
- Temperature : Moderate heating (60–80°C) balances reaction speed and side-product formation .
- Purification : Column chromatography (hexane/EtOAc gradients) or HPLC ensures high purity (>95%) .
Q. Q2. How should researchers characterize this compound’s structural and physical properties?
A2. Use a combination of:
- Spectroscopy : NMR (¹H/¹³C) to confirm ester and alkyne moieties; IR for carbonyl (C=O, ~1720 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches .
- Chromatography : TLC/HPLC to monitor reaction progress and purity .
- Crystallography : X-ray diffraction (if crystalline) or computational modeling (DFT) for 3D conformation analysis .
- Solubility : Polar solvents (e.g., DMSO, methanol) are ideal for biological assays .
Advanced Synthesis and Reactivity
Q. Q3. What advanced strategies mitigate challenges in functionalizing the alkyne group?
A3. The terminal alkyne is prone to oxidation or polymerization. Strategies include:
- Protection : Use trimethylsilyl (TMS) groups to stabilize the alkyne during synthesis .
- Catalytic Control : Copper(I) iodide suppresses Glaser coupling side reactions .
- Reductive Conditions : Hydrogenation with Lindlar catalyst selectively reduces alkyne to cis-alkene for downstream modifications .
Q. Q4. How can researchers leverage this compound’s reactivity for novel applications?
A4. The alkyne and ester groups enable diverse transformations:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug delivery .
- Ester Hydrolysis : Base-mediated saponification yields 4-(but-3-yn-1-yl)benzoic acid for coordination chemistry .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to create biaryl systems .
Biological and Material Science Applications
Q. Q5. What methodologies assess the compound’s biological activity?
A5. Standard protocols include:
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Molecular Docking : Computational modeling (AutoDock) to predict binding affinity with target proteins .
Q. Q6. How does structural modification influence material science applications?
A6. Key modifications and outcomes:
- Polymer Precursors : Radical polymerization of alkyne derivatives yields conductive polymers for optoelectronics .
- Metal-Organic Frameworks (MOFs) : Carboxylic acid derivatives (post-hydrolysis) coordinate with metal ions (e.g., Zn²⁺) to form porous MOFs .
Data Analysis and Contradictions
Q. Q7. How should researchers address discrepancies in reported biological activity data?
A7. Systematic approaches include:
- Batch Reproducibility : Verify purity (HPLC) and stereochemistry (chiral chromatography) across synthetic batches .
- Assay Variability : Compare results across multiple cell lines or enzymatic isoforms to identify selectivity .
- Computational Validation : MD simulations to confirm binding modes if experimental IC₅₀ values conflict .
Q. Q8. What experimental controls are critical for stability studies?
A8. Monitor degradation under:
- pH Variation : Acidic (HCl) vs. alkaline (NaOH) hydrolysis rates .
- Thermal Stress : Accelerated stability testing (40–60°C) to predict shelf life .
- Light Exposure : UV-Vis spectroscopy to detect photooxidation products .
Safety and Advanced Techniques
Q. Q9. What safety protocols are essential for handling this compound?
A9. Adhere to:
- PPE : Chemical goggles, nitrile gloves, and lab coats per OSHA/EN166 standards .
- Ventilation : Fume hoods for volatile solvents (DMF, DCM) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Q. Q10. How can microspectroscopic techniques enhance surface interaction studies?
A10. Advanced methods include:
- AFM-IR : Nanoscale mapping of compound adsorption on indoor surfaces (e.g., cellulose) .
- ToF-SIMS : Trace analysis of degradation products on material surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
